molecular formula C12H9Br2N3O2 B15081174 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide CAS No. 303083-34-3

2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide

Cat. No.: B15081174
CAS No.: 303083-34-3
M. Wt: 387.03 g/mol
InChI Key: ZVRSJHNTFYOUOM-OMCISZLKSA-N
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Description

2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide ( 303083-34-3) is a synthetic Schiff base ligand of significant interest in coordination chemistry and medicinal research. This compound, with the molecular formula C12H9Br2N3O2 and a molecular weight of 387.03, is characterized by the presence of azomethine (-CH=N-), carbonyl (C=O), and amino (-NH2) functional groups, which serve as potential donor sites for metal coordination . Schiff base ligands of this class are known to form stable complexes with various transition metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), acting in a bidentate or multidentate manner via the azomethine nitrogen and carbonyl oxygen . These metal complexes are pivotal for exploring new materials with adjustable electrical, magnetic, and spectroscopic properties . Furthermore, structurally related furan-containing Schiff bases and benzohydrazide derivatives have demonstrated notable biological activities in scientific studies, including in vitro cytotoxic effects against human cancer cell lines (e.g., HePG-2, HCT-116), as well as antimicrobial and antifungal properties . The presence of bromine atoms on the benzohydrazide core may further influence the compound's bioactivity and binding affinity. This product is intended for research purposes, such as investigating novel coordination compounds, studying their physicochemical properties, and evaluating their potential pharmacological applications in a laboratory setting. For Research Use Only. Not for human or therapeutic use.

Properties

CAS No.

303083-34-3

Molecular Formula

C12H9Br2N3O2

Molecular Weight

387.03 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9Br2N3O2/c13-7-4-9(11(15)10(14)5-7)12(18)17-16-6-8-2-1-3-19-8/h1-6H,15H2,(H,17,18)/b16-6+

InChI Key

ZVRSJHNTFYOUOM-OMCISZLKSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction can yield various de-brominated or hydrogenated products .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and furan ring. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Key Properties References
2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide Furan-2-ylmethylene, Br (3,5), NH₂ (2) C₁₄H₁₀Br₂N₃O₂ High polarity due to furan; potential antimicrobial activity
4-Chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide Cl (4), Br (3,5), OH (2) C₁₄H₉Br₂ClN₂O₃ Enhanced H-bonding from hydroxyl; crystallized with R factor = 0.045
2-Amino-3,5-dibromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide Br (3,5,5'), OH (2), NH₂ (2) C₁₄H₁₀Br₃N₃O₂ Higher molecular weight (491.965 g/mol); increased halogen bonding potential
N'-(Pyridin-4-ylmethylene)-4-bromobenzohydrazide Pyridin-4-ylmethylene, Br (4) C₁₃H₁₀BrN₃O Strong activity against E. coli (MIC = 3.13 μg/mL)
2-Amino-3,5-dibromo-N'-(4-nitrobenzoyl)benzohydrazide NO₂ (4), Br (3,5), NH₂ (2) C₁₄H₁₁Br₂N₄O₄ Cytotoxic against melanoma cells (HRMS m/z 456.9142)

Computational and Corrosion Studies

  • HOMO/LUMO Analysis: Schiff bases with electron-withdrawing groups (e.g., -NO₂) exhibit lower ELUMO values, enhancing corrosion inhibition by facilitating electron donation to metal surfaces .
  • Thermodynamic Stability: Brominated derivatives show higher thermal stability (decomposition >250°C) compared to non-halogenated analogues .

Biological Activity

2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide is C11_{11}H8_{8}Br2_{2}N4_{4}O, with a molecular weight of approximately 359.01 g/mol. The compound features a furan ring, which is known for its biological reactivity, particularly in the formation of reactive intermediates that can interact with various biomolecules.

Antimicrobial Activity

Studies have indicated that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide have shown inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against biofilms

Anticancer Activity

Research has demonstrated that hydrazone derivatives possess anticancer properties. The compound's structure allows it to interact with DNA and inhibit cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.5Induces apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest in G1 phase

The biological activity of 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It has been suggested that such compounds can inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : The hydrazone moiety can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including those structurally related to 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide. Results showed promising activity against resistant strains of bacteria, indicating potential for therapeutic applications .

Anticancer Efficacy Assessment

In a recent investigation into the anticancer properties of benzohydrazide derivatives, researchers found that the compound significantly inhibited the growth of several cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development .

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